N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide
Overview
Description
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structure
- Research on substituted N-(silatran-1-ylmethyl)acetamides, which share a structural similarity with the query compound in terms of the presence of acetamide groups and complex cyclic structures, has demonstrated their synthesis and muscarinic agonist activity. The study highlights the ability of these compounds to mimic the effect of acetylcholine, a neurotransmitter, by binding directly to cholinoreceptors in ileal smooth muscle, suggesting potential research applications in understanding muscarinic receptors and designing related therapeutic agents (Pukhalskaya et al., 2010).
Functionalization and Reactivity
- A study on the site-selective oxidation of adamantane derivatives using fungi explores the bioconversion capabilities of microorganisms to selectively oxidize complex cyclic compounds. This research could provide a foundational approach for modifying similar structures, enhancing the understanding of bio-oxidation processes and their applications in organic synthesis and pharmaceutical research (Ridyard et al., 1996).
Biological Activity
- The exploration of synthetic mucin fragments and their derivatives, including those involving galactopyranosyl and glucopyranosyl moieties, underscores the importance of such structural elements in biomedical research. These studies contribute to the development of glycomimetics and the understanding of carbohydrate-mediated biological processes, which could be relevant for the compound given its beta-D-galactopyranosyloxy group (Kohata et al., 1984).
Polymer Applications
- The synthesis of polymers with adamantane amino derivatives as pendant groups involves tricyclic structures similar to the query compound. This research highlights the high thermal stability of such polymers and suggests potential applications in materials science, particularly in creating polymers with specific functional properties (Yoshida et al., 1999).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
2-(1-adamantyl)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63NO8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(39)28(24-44-35-34(43)33(42)32(41)30(23-38)45-35)37-31(40)22-36-19-25-16-26(20-36)18-27(17-25)21-36/h14-15,25-30,32-35,38-39,41-43H,2-13,16-24H2,1H3,(H,37,40)/b15-14+/t25?,26?,27?,28-,29+,30+,32-,33-,34+,35+,36?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSFVGDPSOVJH-YAHKHYCISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CC23CC4CC(C2)CC(C4)C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CC23CC4CC(C2)CC(C4)C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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